ethyl 4-[5-(2,5-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves multiple steps, starting with the preparation of the core pyrrole structure. The reaction typically involves the condensation of 2,5-dimethoxybenzaldehyde with aniline derivatives under acidic conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including esterification and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with similar compounds such as:
2,5-Dimethoxy-4-ethylamphetamine: Shares structural similarities but differs in its pharmacological profile and applications.
4-(ETHOXYCARBONYL)PHENYL N-(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMATE: Another compound with similar functional groups but different chemical properties and uses.
Properties
Molecular Formula |
C30H30N2O7 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
ethyl 4-[[2-(2,5-dimethoxyphenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate |
InChI |
InChI=1S/C30H30N2O7/c1-5-38-29(34)19-7-11-21(12-8-19)31-25-18-26(24-17-23(36-3)15-16-27(24)37-4)32(28(25)33)22-13-9-20(10-14-22)30(35)39-6-2/h7-18,26,31H,5-6H2,1-4H3 |
InChI Key |
ANZVRTLGFIFURZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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